2-Bromo-n-(2-nitrophenyl)acetamide
Description
2-Bromo-N-(2-nitrophenyl)acetamide (CAS 5326-94-3) is a halogenated acetamide derivative with the molecular formula C₈H₇BrN₂O₃ and a molecular weight of 259.06 g/mol. Key properties include a density of 1.755 g/cm³, a melting point of 74°C (in ethanol), and a predicted boiling point of 431.1°C . The nitro group at the ortho position on the phenyl ring introduces strong electron-withdrawing effects, influencing its reactivity and intermolecular interactions, such as hydrogen bonding via the amide group . This compound is structurally analogous to several halogenated acetamides, which differ in substituents on the aromatic ring or adjacent functional groups, leading to distinct physicochemical and biological properties.
Properties
CAS No. |
5326-94-3 |
|---|---|
Molecular Formula |
C8H7BrN2O3 |
Molecular Weight |
259.06 g/mol |
IUPAC Name |
2-bromo-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7BrN2O3/c9-5-8(12)10-6-3-1-2-4-7(6)11(13)14/h1-4H,5H2,(H,10,12) |
InChI Key |
MDQWPKGGEFPESZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-Bromo-N-(2-nitrophenyl)acetamide and its analogs:
Key Observations:
- Electron-Withdrawing vs.
- Solubility and Polarity : Compounds with higher polar surface areas (e.g., 84.2 Ų for the methoxy-nitro derivative ) exhibit greater hydrophilicity, impacting bioavailability.
- Thermal Stability : Higher melting points (e.g., 148–150°C for the 4-bromo analog ) correlate with stronger crystal packing, influenced by halogen interactions (C–Br⋯π or Br⋯Br contacts).
Crystallographic and Spectroscopic Differences
- Hydrogen Bonding : In this compound, the nitro and amide groups facilitate intermolecular N–H⋯O and C–H⋯Br interactions, stabilizing crystal lattices .
- NMR Signatures : The ¹H NMR chemical shift of the NH proton varies with substituent electronic effects. For instance, the NH signal in 2-Bromo-N-(4-bromophenyl)acetamide appears at δ 10.51 , whereas electron-withdrawing nitro groups may further deshield this proton.
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